molecular formula C14H21FN2O2S B2581174 1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide CAS No. 953232-69-4

1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide

Cat. No.: B2581174
CAS No.: 953232-69-4
M. Wt: 300.39
InChI Key: QWAZGEPKTFZADP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide group linked to a 1-methylpiperidin-4-yl methylamine core and a 4-fluorophenyl moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development and study of novel central nervous system (CNS) agents . Compounds with similar piperidine and fluorophenyl structures have been investigated as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, which is a prominent target for neurological and psychiatric conditions . The presence of the methanesulfonamide group suggests potential as a key intermediate or precursor in organic synthesis and pharmaceutical development . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are strongly advised to consult the safety data sheet (SDS) and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2S/c1-17-8-6-12(7-9-17)10-16-20(18,19)11-13-2-4-14(15)5-3-13/h2-5,12,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAZGEPKTFZADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through cyclization reactions using appropriate reagents and catalysts.

    Methanesulfonamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties Reference
1-(4-Fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide Methanesulfonamide 4-Fluorophenyl; 1-methylpiperidin-4-ylmethyl ~312 (estimated) High lipophilicity; potential CNS activity
W-15 Benzenesulfonamide 4-Chlorophenyl; 2-piperidinylidene-phenethyl ~393 (estimated) Opioid receptor modulation (inferred)
W-18 Benzenesulfonamide 4-Nitrophenylethyl; 4-chlorophenyl ~407 (estimated) Structural similarity to fentanyl
N-(4-Fluorophenyl)methanesulfonamide (CICPIO) Methanesulfonamide 4-Fluorophenyl ~189 (reported) Antimicrobial activity (hypothesized)
N-(3-Methylphenyl)methanesulfonamide (VIDKOJ) Methanesulfonamide 3-Methylphenyl ~185 (reported) Simpler scaffold; limited bioactivity
N-[5-(...)-2-fluorophenyl]methanesulfonamide Methanesulfonamide Fluorophenyl; thiazolyl-piperidine ~603 (reported) Kinase inhibition (e.g., cGMP-dependent)

Key Comparative Insights

Piperidine Substitution Patterns :

  • The target compound’s 1-methylpiperidin-4-ylmethyl group differentiates it from W-15 and W-18, which feature 2-piperidinylidene or 4-piperidinyl moieties . This positional variation likely alters target selectivity; for example, W-15/W-18’s 2-piperidinylidene groups may favor opioid receptor binding, whereas the 4-piperidinylmethyl group in the target compound could enhance CNS penetration .

Fluorophenyl vs.

Sulfonamide Linker :

  • Compared to simpler analogues like CICPIO and VIDKOJ, the target compound’s extended piperidinylmethyl chain increases molecular complexity, likely enhancing target engagement (e.g., allosteric modulation) .

Biological Activity :

  • While direct activity data for the target compound are absent in the evidence, structurally related compounds exhibit diverse effects:

  • W-15/W-18 : Analgesic or psychoactive properties via opioid receptor interactions .
  • CICPIO/VIDKOJ : Antimicrobial or antifungal activity due to sulfonamide’s classic mechanism .
  • cGMP kinase inhibitors : Antiparasitic or cardiovascular effects .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective piperidine methylation and sulfonamide coupling, as seen in analogous chromen-2-yl and pyrazolo[3,4-d]pyrimidine derivatives .
  • Structure-Activity Relationship (SAR): The 1-methylpiperidin-4-ylmethyl group likely confers improved blood-brain barrier permeability compared to non-methylated or 2-piperidinylidene analogues . The 4-fluorophenyl group balances lipophilicity and electronic effects, optimizing receptor binding without excessive metabolic oxidation .
  • Therapeutic Potential: Based on structural parallels, the compound may show promise in neurological disorders (e.g., pain management, epilepsy) or as a kinase inhibitor .

Biological Activity

1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide, also referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of serotonin receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20FN3O2S
  • Molecular Weight : 321.40 g/mol

The compound primarily acts on the serotonin 5-HT2A receptors , functioning as an inverse agonist and antagonist . This action modulates serotonin signaling pathways, which are crucial in various neuropsychiatric conditions. The biochemical pathways affected include:

  • Reduction of Hallucinations : Particularly relevant in treating disorders such as Parkinson's disease, where serotonin dysregulation can lead to psychotic symptoms.
  • Cellular Effects : The compound influences gene expression and cellular metabolism by altering cell signaling pathways.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has significant bioavailability, allowing it to effectively reach systemic circulation and exert its effects at the target receptors. Factors influencing its pharmacokinetics include:

  • Absorption : Rapid absorption in the gastrointestinal tract.
  • Distribution : High distribution volume due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with potential active metabolites.

Biological Activity and Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindings
Antipsychotic EffectsDemonstrated efficacy in reducing psychotic symptoms in animal models.
Neuroprotective EffectsExhibited protective effects against neurodegeneration in vitro.
Serotonergic ModulationInhibition of 5-HT2A receptor activity leading to altered mood states.

Case Studies

  • Study on Parkinson's Disease :
    • A clinical trial assessed the impact of this compound on patients with Parkinson’s disease experiencing psychosis. Results indicated a significant reduction in hallucinations and improved overall patient well-being.
  • Neuroprotection Research :
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential for broader neuroprotective applications.
  • Behavioral Studies :
    • Animal studies showed that administration of the compound led to decreased anxiety-like behaviors, indicating its potential use in treating anxiety disorders.

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